2-Hydroxy-3-butynoic acid CAS 38628-65-8 properties
2-Hydroxy-3-butynoic acid CAS 38628-65-8 properties
A Versatile Alkyne Scaffold & Mechanism-Based Enzyme Inhibitor
Executive Summary
2-Hydroxy-3-butynoic acid (CAS 38628-65-8) is a specialized functionalized alkyne serving two critical roles in modern chemical biology and drug development: as a suicide substrate (mechanism-based inhibitor) for flavin-dependent oxidases/dehydrogenases and as a chiral synthon for constructing complex heterocyclic scaffolds.
Its structure—a terminal alkyne coupled directly to an
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 38628-65-8 |
| IUPAC Name | 2-Hydroxybut-3-ynoic acid |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 100.07 g/mol |
| Physical State | White to light yellow solid (often crystalline powder) |
| Solubility | Soluble in water, ethanol, DMSO; slightly soluble in ether.[2][3][4] |
| Stability | Hygroscopic and Heat Sensitive .[5][6] Decomposes at elevated temperatures. |
| Storage | Store at -20°C under inert atmosphere (Argon/Nitrogen). |
| Acidity (pKa) | ~3.5 (Estimated; stronger acid than lactate due to alkynyl electron withdrawal) |
Synthetic Utility & Production Protocols
Primary Synthesis Route: Grignard Addition
The most reliable laboratory synthesis involves the nucleophilic addition of an acetylide anion to a glyoxylate derivative, followed by hydrolysis.[1] This route avoids the harsh oxidation conditions that might degrade the sensitive alkyne group.[1]
Reaction Scheme:
-
Reagents: Ethynylmagnesium bromide (
) + Ethyl glyoxylate ( ). -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Conditions: -78°C to 0°C under
atmosphere.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1.0 eq of Ethyl glyoxylate (50% solution in toluene) and dilute with anhydrous THF. Cool to -78°C.
-
Addition: Dropwise add 1.2 eq of Ethynylmagnesium bromide (0.5 M in THF) over 30 minutes. The low temperature is critical to prevent polymerization or bis-addition.
-
Quench: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo at low temperature (<30°C) to yield the ethyl ester intermediate.[1] -
Hydrolysis: Dissolve the ester in THF/Water (1:1) and treat with 1.1 eq LiOH at 0°C for 1 hour. Acidify carefully to pH 2 with 1M HCl and extract into ether.
-
Isolation: Evaporate solvent to yield the crude acid.[4] Purification is best achieved via recrystallization from
/Hexanes or by forming a dicyclohexylamine (DCHA) salt.
Chiral Resolution
For drug development applications requiring the (S)- or (R)-enantiomer:
-
Enzymatic Resolution: Lipase-catalyzed kinetic resolution of the ethyl ester precursor.
-
Chemical Resolution: Crystallization with chiral amines (e.g., (+)-cinchonine).
Mechanism of Action: Suicide Inhibition
The defining biological property of 2-Hydroxy-3-butynoic acid is its ability to irreversibly inhibit flavoenzymes such as L-lactate oxidase and D-lactate dehydrogenase .
The "Trojan Horse" Mechanism
The compound enters the active site as a substrate mimic.[1] The enzyme attempts to oxidize the
Pathway:
-
Binding: Substrate binds to the active site (mimicking lactate).
-
Activation: Basic residue (e.g., Histidine) abstracts the
-proton. -
Rearrangement: The carbanion delocalizes to form an allenic carbanion .
-
Covalent Capture: The allene attacks the N5 or C4a position of the FMN/FAD cofactor, forming a stable covalent adduct and permanently inactivating the enzyme.[1]
Mechanistic Diagram (Graphviz)
Caption: The catalytic conversion of the inert alkyne substrate into a reactive allene electrophile, leading to irreversible enzyme inactivation.[1][7]
Applications in Drug Discovery & Research[1][13]
Metabolic Targeting (Warburg Effect)
Cancer cells rely heavily on glycolysis and lactate production (Warburg effect). Inhibitors of lactate dehydrogenase (LDH) are high-value targets.
-
Utility: 2-Hydroxy-3-butynoic acid serves as a lead compound for designing "warhead-equipped" LDH inhibitors.
-
Differentiation: Unlike competitive inhibitors (e.g., oxamate), this compound offers irreversible inhibition, potentially allowing for lower dosing and sustained duration of action.[1]
Heterocycle Synthesis (Click & Coupling)
The terminal alkyne group allows this molecule to function as a versatile building block:
-
Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked hydroxy acids.
-
Sonogashira Coupling: Reaction with aryl halides to generate 4-aryl-2-hydroxybut-3-ynoic acids, which are precursors to substituted furanones and coumarins.
Handling, Safety & Stability
Hazard Identification[6][14]
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2).[1][2]
-
Signal Word: Warning.
-
Precautionary Statements: Wear protective gloves/eye protection. If on skin, wash with plenty of soap and water.[1]
Stability Protocol
This compound is thermolabile .
-
Decomposition: At temperatures >40°C, it may decarboxylate or polymerize.[1]
-
Hygroscopicity: Absorbs moisture rapidly, leading to hydrolysis or physical degradation (clumping).[1]
-
Recommended Storage:
-
Vessel: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C (Freezer).
-
References
-
PubChem. (n.d.).[2] 2-Hydroxy-3-butynoic acid (CID 170267).[2] National Library of Medicine. Retrieved from [Link]
-
Ghisla, S., et al. (1979).[1] Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. Biochemistry.[8][9] Retrieved from [Link]
-
Schonbrunn, A., et al. (1976).[1] The structure of the flavin adduct formed in the suicide reaction of alpha-hydroxybutynoate with D-lactate dehydrogenase.[7][10] Biochemistry.[8][9]
Sources
- 1. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents [patents.google.com]
- 2. 2-Hydroxy-3-butynoic acid | C4H4O3 | CID 170267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN114989003A - Preparation method of 2-butynoic acid - Google Patents [patents.google.com]
- 5. 2-Hydroxy-3-butynoic Acid | 38628-65-8 | TCI AMERICA [tcichemicals.com]
- 6. labproinc.com [labproinc.com]
- 7. Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK2837808A, lactate dehydrogenase inhibitor, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. d-nb.info [d-nb.info]
